molecular formula C18H15ClN2O3 B2536361 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-36-2

4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

Cat. No. B2536361
CAS RN: 1031977-36-2
M. Wt: 342.78
InChI Key: QYYXWEUMHDPGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a type of heterocyclic aromatic ring. This ring would be substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. Additionally, there would be an amino group at the 4-position, which is further substituted with a 3-chloro-4-methoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the carboxylic acid group could participate in acid-base reactions, while the amino group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amino group would likely make this compound soluble in polar solvents .

Scientific Research Applications

Catalytic Reduction and Synthesis Applications

One application involves the catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst. This process is relevant for compounds with chloro, methyl, or methoxy substituents, demonstrating the compound's utility in synthetic chemistry for producing aminoarenes in high yields under specific conditions (Watanabe et al., 1984).

Anticancer and Fluorescent Labeling Applications

Another significant area of application is in the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives as potent 5HT1B antagonists, which are explored for their potential in medical research, particularly in studying serotonin receptors and their implications in various diseases (Horchler et al., 2007). Additionally, the synthesis of 6-methoxy-4-quinolone and its application as a novel stable fluorophore for biomedical analysis highlights its utility in fluorescent labeling, offering strong fluorescence across a wide pH range in aqueous media, which is highly stable against light and heat (Hirano et al., 2004).

Synthesis of Heterocyclic Compounds

Research also delves into the preparation of 3-amino-2-chloropyridines and the synthesis of an isoquinoline analogue of Nevirapine, a reverse transcriptase inhibitor. This showcases the compound's role in developing heterocyclic compounds with potential pharmacological applications (Bakke & Říha, 2001).

Corrosion Inhibition

Furthermore, derivatives of this compound have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating the compound's utility in materials science and engineering for protecting metals against corrosion (Prabhu et al., 2008).

Green Chemistry Applications

In green chemistry, the microwave-induced synthesis of thiazolidinone derivatives from compounds related to 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid and their antimicrobial screening highlight the compound's relevance in the development of new antimicrobial agents via environmentally friendlier synthetic routes (Rana et al., 2008).

Safety and Hazards

As with any chemical compound, handling “4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

properties

IUPAC Name

4-(3-chloro-4-methoxyanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10-3-5-14-12(7-10)15(9-16(21-14)18(22)23)20-11-4-6-17(24-2)13(19)8-11/h3-9H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYXWEUMHDPGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.